Edtah

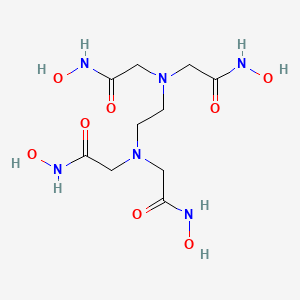

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38932-78-4 |

|---|---|

Molecular Formula |

C10H20N6O8 |

Molecular Weight |

352.30 g/mol |

IUPAC Name |

2-[2-[bis[2-(hydroxyamino)-2-oxoethyl]amino]ethyl-[2-(hydroxyamino)-2-oxoethyl]amino]-N-hydroxyacetamide |

InChI |

InChI=1S/C10H20N6O8/c17-7(11-21)3-15(4-8(18)12-22)1-2-16(5-9(19)13-23)6-10(20)14-24/h21-24H,1-6H2,(H,11,17)(H,12,18)(H,13,19)(H,14,20) |

InChI Key |

VCYBNECPYBWAPN-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CC(=O)NO)CC(=O)NO)N(CC(=O)NO)CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Nature of a Ubiquitous Chelator: An In-depth Technical Guide to EDTA's Role in Biological Systems

For researchers, scientists, and drug development professionals, Ethylenediaminetetraacetic acid (EDTA) is an indispensable tool, widely utilized for its potent ability to chelate divalent cations, most notably calcium (Ca²⁺). This technical guide provides a comprehensive overview of the core principles of EDTA's function as a calcium chelator, its diverse applications in biological research, and its profound impact on cellular signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and more effective utilization of this versatile molecule.

The Core Mechanism: Understanding EDTA's Affinity for Calcium

EDTA is a hexadentate ligand, meaning it can form six coordinate bonds with a single metal ion. This structural feature allows it to form a highly stable, cage-like complex with divalent cations like calcium, effectively sequestering them from the biological environment. The reaction between EDTA and a calcium ion can be represented as:

Ca²⁺ + EDTA⁴⁻ ⇌ [Ca(EDTA)]²⁻

The stability of this complex is quantified by its formation constant (Kf), also known as the stability constant. A higher Kf value indicates a more stable complex. The affinity of EDTA for various divalent cations is a critical consideration in experimental design.

Data Presentation: Stability Constants of EDTA with Biologically Relevant Cations

For researchers, understanding the relative affinity of EDTA for different cations is paramount to predicting its effects in a complex biological milieu. The following table summarizes the logarithmic stability constants (log Kf) of EDTA with several key divalent cations.

| Cation | Log Kf |

| Ca²⁺ | 10.6 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 13.8 |

| Fe²⁺ | 14.3 |

| Zn²⁺ | 16.5 |

| Cu²⁺ | 18.8 |

Note: These values can be influenced by factors such as pH and temperature.

Experimental Protocols: Harnessing the Power of Calcium Chelation

The ability of EDTA to sequester calcium ions is exploited in a wide array of experimental protocols, from routine cell culture to complex enzymatic assays.

Preparation of EDTA Solutions for Biological Experiments

Accurate preparation of EDTA solutions is fundamental to reproducible experimental outcomes.

Protocol for Preparing a 0.5 M EDTA Stock Solution (pH 8.0):

-

Dissolving EDTA: To a beaker, add 186.1 g of disodium EDTA dihydrate to 800 mL of distilled water.

-

Stirring: Stir vigorously using a magnetic stirrer. Note that EDTA will not dissolve completely until the pH is adjusted.

-

pH Adjustment: Slowly add sodium hydroxide (NaOH) pellets or a concentrated NaOH solution while monitoring the pH. The EDTA will begin to dissolve as the pH approaches 8.0.

-

Final Volume: Once the EDTA is fully dissolved and the pH is stable at 8.0, transfer the solution to a graduated cylinder and adjust the final volume to 1 L with distilled water.

-

Sterilization: For cell culture applications, sterilize the solution by autoclaving.[1]

-

Storage: Store the 0.5 M EDTA stock solution at room temperature.

Detachment of Adherent Cells from Culture Surfaces

EDTA is a common component of cell dissociation reagents, often used in conjunction with trypsin. By chelating calcium ions, EDTA disrupts the function of calcium-dependent cell adhesion molecules (e.g., cadherins), facilitating cell detachment.

Protocol for Detaching Adherent Cells using Trypsin-EDTA:

-

Aspirate Medium: Remove the culture medium from the flask or dish.

-

Wash with PBS: Gently wash the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum that may inhibit trypsin activity.

-

Add Trypsin-EDTA: Add a sufficient volume of pre-warmed (37°C) Trypsin-EDTA solution (commonly 0.25% trypsin with 1 mM EDTA) to cover the cell monolayer.[2]

-

Incubation: Incubate the vessel at 37°C for 2-5 minutes, or until the cells round up and detach. The incubation time will vary depending on the cell line.

-

Neutralize Trypsin: Add serum-containing medium to the vessel to inactivate the trypsin. The serum proteins act as competitive inhibitors.

-

Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a sterile centrifuge tube.

-

Centrifugation: Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

-

Resuspension: Discard the supernatant and resuspend the cell pellet in fresh culture medium for subculturing or downstream applications.

Experimental Workflow for Cell Detachment using EDTA

Caption: A flowchart illustrating the key steps in detaching adherent cells using a Trypsin-EDTA solution.

Inhibition of Metalloenzymes in Enzyme Assays

Many enzymes, particularly metalloproteases and certain kinases, require divalent cations like Ca²⁺ or Mg²⁺ as cofactors for their activity. EDTA can be used as a tool to inhibit these enzymes by chelating these essential metal ions, thereby aiding in the characterization of their function.[3][4]

Protocol for an Enzyme Activity Assay with EDTA as an Inhibitor:

-

Prepare Reagents: Prepare all assay buffers and substrate solutions. Ensure the buffer system is compatible with both the enzyme and EDTA.

-

Enzyme Preparation: Prepare a stock solution of the enzyme of interest.

-

EDTA Titration: Prepare a series of dilutions of an EDTA stock solution to test a range of final concentrations in the assay. A typical starting range might be from 0.1 mM to 10 mM.[5]

-

Control Reactions: Set up control reactions:

-

No Enzyme Control: To determine the background signal from the substrate and buffer.

-

No Substrate Control: To measure any intrinsic activity in the enzyme preparation.

-

Positive Control: The complete reaction mixture without EDTA to determine the maximal enzyme activity.

-

-

Experimental Reactions: Set up the experimental reactions containing the enzyme, substrate, and varying concentrations of EDTA.

-

Pre-incubation (Optional): In some cases, pre-incubating the enzyme with EDTA before adding the substrate can enhance the inhibitory effect.

-

Initiate Reaction: Initiate the enzymatic reaction by adding the final component (often the substrate or enzyme).

-

Measure Activity: Monitor the reaction progress over time using an appropriate detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot enzyme activity as a function of EDTA concentration to determine the inhibitory effect and calculate parameters such as the IC50 (the concentration of inhibitor that reduces enzyme activity by 50%).

Experimental Design for Enzyme Inhibition Assay

Caption: A logical diagram outlining the experimental setup for assessing the inhibitory effect of EDTA on a metalloenzyme.

Impact on Cellular Signaling: A Cascade of Consequences

Calcium is a ubiquitous second messenger that plays a critical role in a vast number of cellular signaling pathways. By chelating extracellular and, to a lesser extent, intracellular calcium, EDTA can profoundly influence these pathways, leading to a variety of cellular responses.

Modulation of Calcium-Calmodulin Dependent Pathways

Calmodulin (CaM) is a primary intracellular calcium sensor. Upon binding to Ca²⁺, CaM undergoes a conformational change that allows it to interact with and regulate a multitude of downstream target proteins, including kinases (e.g., CaMKII) and phosphatases (e.g., calcineurin). By reducing the availability of free calcium, EDTA can prevent the activation of CaM and its downstream effectors.

EDTA's Influence on the Calcium-Calmodulin Signaling Pathway

Caption: A diagram illustrating how EDTA can inhibit the calcium-calmodulin signaling cascade by chelating extracellular calcium.

Induction of Apoptosis through Calcium Depletion

Sustained disruption of calcium homeostasis can trigger programmed cell death, or apoptosis. Chelation of extracellular calcium by EDTA has been shown to induce apoptosis in various cell types.[6] The underlying mechanisms are complex but can involve the activation of caspases and the induction of endoplasmic reticulum (ER) stress.

Proposed Pathway of EDTA-Induced Apoptosis

References

- 1. m.youtube.com [m.youtube.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. EDTA for molecular biology – neoFroxx [neofroxx.com]

- 4. EDTA assay kit [profoldin.com]

- 5. researchgate.net [researchgate.net]

- 6. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stability Constants of EDTA-Metal Complexes

This guide provides a comprehensive overview of the principles governing the stability of metal complexes with ethylenediaminetetraacetic acid (EDTA), methodologies for their determination, and the key factors influencing their formation.

Introduction to EDTA and Metal Complex Stability

Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid widely recognized for its ability to form stable, water-soluble complexes with a vast range of metal ions.[1][2] As a hexadentate ligand, the EDTA molecule possesses six coordination sites—four carboxylate groups and two nitrogen atoms—enabling it to wrap around a metal ion and form a highly stable, 1:1 stoichiometric chelate complex, irrespective of the metal ion's charge.[1][2][3]

The stability of these complexes is quantified by the formation constant (K_f), also known as the stability constant. A large K_f value signifies that the equilibrium of the complexation reaction lies far to the right, indicating the formation of a very stable complex.[4][5] Understanding these constants is critical in diverse fields, from analytical chemistry and environmental remediation to the design and development of pharmaceuticals, where chelation therapy is employed to manage metal ion concentrations in biological systems.

Quantitative Data: Stability Constants of Metal-EDTA Complexes

The formation constant, K_f, is defined for the reaction where the fully deprotonated form of EDTA (Y⁴⁻) complexes with a metal ion (Mⁿ⁺).

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

The stability constants are typically expressed in their logarithmic form (log K_f). The table below summarizes these values for various metal ions at 25°C and an ionic strength of 0.1 M, unless otherwise specified.[6]

| Metal Ion | Log K_f | Metal Ion | Log K_f |

| Ag⁺ | 7.3 | Mg²⁺ | 8.79 |

| Al³⁺ | 16.4[7] | Mn²⁺ | 13.8 |

| Ba²⁺ | 7.8 | Ni²⁺ | 18.5 |

| Ca²⁺ | 10.65[7] | Pb²⁺ | 18.0 |

| Cd²⁺ | 16.5[7] | Sr²⁺ | 8.7 |

| Co²⁺ | 16.45[7] | Th⁴⁺ | 23.2 |

| Co³⁺ | 41.4 | Tl³⁺ | 21.5 |

| Cu²⁺ | 18.7 | V³⁺ | 26.0 |

| Fe²⁺ | 14.3 | VO²⁺ | 18.7 |

| Fe³⁺ | 25.1 | Zn²⁺ | 16.5 |

| Hg²⁺ | 21.5 | La³⁺ | 15.4 |

| Li⁺ | 2.8 | Lu³⁺ | 19.8 |

Data sourced from Harris, 9th Edition, as cited in Chempendix, unless otherwise noted.[6]

Factors Influencing the Stability of Metal-EDTA Complexes

The absolute stability constant (K_f) is defined in terms of the Y⁴⁻ ion. However, in practice, the stability of the complex is heavily influenced by the experimental conditions. This has led to the concept of the conditional stability constant (K_f' or K_eff) , which accounts for these secondary equilibrium reactions.[1][8]

Effect of pH

The pH of the solution is the most critical factor governing the stability of metal-EDTA complexes.[1][3] EDTA is a polyprotic acid (H₆Y²⁺), and the degree of protonation of its carboxylate and amine groups changes significantly with pH.[1][2] At low pH values, EDTA is predominantly in its protonated forms (e.g., H₃Y⁻, H₂Y²⁻), which reduces the concentration of the fully deprotonated Y⁴⁻ species available to bind the metal ion.[3][9] This competition between protons and the metal ion for the EDTA ligand leads to a lower effective stability of the complex.[10]

The conditional stability constant is calculated as: K_f' = α_{Y⁴⁻} × K_f

Where α_{Y⁴⁻} is the fraction of EDTA present in the fully deprotonated Y⁴⁻ form at a specific pH.[8] As pH increases, α_{Y⁴⁻} increases, and consequently, the conditional stability constant also increases, making the complex more stable.[9] However, at very high pH, metal ions may precipitate as hydroxides, which competes with the EDTA complexation.[3][9]

Properties of the Metal Ion

The intrinsic properties of the metal ion significantly affect the stability of the resulting EDTA complex.

-

Ionic Charge: Higher positive charges on the metal ion lead to stronger electrostatic attraction and more stable complexes. For instance, the Fe³⁺-EDTA complex (log K_f = 25.1) is vastly more stable than the Fe²⁺-EDTA complex (log K_f = 14.3).[3]

-

Ionic Radius: For metals with the same charge, a smaller ionic radius results in a higher charge density, leading to a stronger bond and a more stable complex.[3]

-

Electronegativity: A higher electronegativity (acidity) of the metal ion generally correlates with a higher stability constant.[3]

Presence of Interfering Ions and Ligands

If other complexing agents (auxiliary ligands) are present in the solution, they can compete with EDTA for the metal ion, thereby reducing the stability of the metal-EDTA complex.[1] This effect is accounted for by introducing another alpha coefficient into the conditional stability constant calculation. Similarly, the presence of other metal ions that can also bind to EDTA can interfere with the complexation of the target metal ion.

Temperature and Solvent

Temperature can influence the stability constant; an increase in temperature typically causes a slight decrease in K_f due to the increased ionization of the complex.[3] The presence of organic solvents like ethanol can suppress the ionization of the complex, leading to an increase in its stability.[3]

Experimental Protocols for Determining Stability Constants

Several analytical techniques are employed to determine the stability constants of metal-EDTA complexes. Potentiometric titration is the most widely used method, with spectrophotometry and isothermal titration calorimetry also providing valuable data.[11]

Potentiometric pH Titration

This is a highly reliable method for determining stability constants.[11][12] It involves monitoring the pH of a solution containing the metal ion and EDTA as it is titrated with a standard solution of a strong base (e.g., KOH or NaOH). The formation of the metal-EDTA complex releases protons, causing a change in pH that can be precisely measured with a glass electrode.[12][13]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of high-purity EDTA (often as its disodium salt, Na₂H₂Y·2H₂O).[1] Its exact concentration should be determined independently.[12]

-

Prepare a stock solution of the metal salt (e.g., Zn(ClO₄)₂). The salt should not contain anions that complex with the metal ion.

-

Prepare a carbonate-free solution of a strong base (e.g., 0.1 M KOH) and standardize it.[12]

-

Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the experiment.[12]

-

-

Apparatus Calibration:

-

Calibrate a high-precision pH meter and glass electrode system using at least three standard buffer solutions (e.g., pH 4, 7, and 10).

-

The calibration should determine not only the slope but also the standard potential (E°) of the electrode.[12]

-

-

Titration Procedure:

-

Place a known volume and concentration of the metal ion and EDTA (e.g., L:Zn²⁺ ratio of 1:~0.95) into a thermostatted titration vessel.[12]

-

Add the background electrolyte to maintain constant ionic strength.

-

Titrate the solution with the standardized strong base. After each addition of the titrant, allow the pH reading to stabilize before recording the value and the volume of base added.

-

The titration should cover a wide pH range (e.g., pH 1.8 to 11.8) to observe all relevant protonation and complexation equilibria.[12]

-

-

Data Analysis:

-

The collected data (volume of titrant vs. pH) forms a titration curve.

-

This data is then processed using specialized computer programs (e.g., HYPERQUAD, BEST).[13]

-

The software refines the stability constants by minimizing the difference between the experimental pH values and the values calculated based on a proposed equilibrium model (including protonation constants of EDTA and the formation constants of the metal-EDTA complex).[13]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding interaction between a metal ion and EDTA.[14] This provides a complete thermodynamic profile of the complexation, including the enthalpy (ΔH), entropy (ΔS), and the binding affinity (K_f).

Methodology:

-

A solution of the metal ion is placed in the sample cell of the calorimeter.

-

A solution of EDTA is loaded into an injection syringe.

-

Small, precise aliquots of the EDTA solution are injected into the sample cell.

-

Each injection triggers a heat change, which is measured by the instrument.[14]

-

The resulting data (heat per injection vs. molar ratio) is fitted to a binding model to calculate K_f, ΔH, and the stoichiometry of the reaction. The apparent enthalpy is highly dependent on the buffer used, as proton exchange with the buffer often contributes significantly to the observed heat.[15]

Spectrophotometry

This method is applicable when the metal-EDTA complex has a different UV-Vis absorption spectrum from the free metal ion or ligand.[3] The change in absorbance at a specific wavelength is monitored as the concentrations of the reactants are varied. By applying methods like Job's plot or the mole-ratio method, the stoichiometry and stability constant of the complex can be determined.[16]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a more modern technique used to determine conditional stability constants.[17] It involves monitoring the relative signal intensities of different metal-EDTA complexes in a solution where multiple metal ions compete for the ligand. By using a reference complex with a known stability constant, the constant for the competing metal can be calculated.[10][17]

References

- 1. doaj.org [doaj.org]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. webhost.bridgew.edu [webhost.bridgew.edu]

- 5. irp.cdn-website.com [irp.cdn-website.com]

- 6. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. youtube.com [youtube.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. publications.iupac.org [publications.iupac.org]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Energetics of Ca(2+)-EDTA interactions: calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Ethylenediaminetetraacetic Acid (EDTA) as a Research Chemical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediaminetetraacetic acid (EDTA) is a polyaminocarboxylic acid that has become an indispensable chelating agent in various scientific and industrial fields. Its ability to form stable, water-soluble complexes with a wide range of metal ions has made it a cornerstone in analytical chemistry, biochemistry, and molecular biology. This technical guide delves into the historical development of EDTA as a research chemical, from its initial synthesis to its establishment as a fundamental tool in the modern laboratory. The document provides a comprehensive overview of its discovery, the evolution of its synthesis, and the pioneering work that established its analytical applications. Furthermore, it presents key quantitative data on its metal-binding properties, detailed experimental protocols for its seminal applications, and visual representations of its chemical synthesis and mode of action.

Introduction: The Genesis of a Versatile Chelator

The story of EDTA begins in the 1930s, a period of significant advancement in coordination chemistry. The need for effective sequestering agents was growing in various industries, particularly the textile industry, where metal ions interfered with dyeing processes. Citric acid was commonly used, but a more efficient and stable chelator was sought.

The Pioneering Synthesis by Ferdinand Münz

In 1935, the German chemist Ferdinand Münz, working for I. G. Farben, first synthesized EDTA.[1][2] His primary goal was to create a substitute for citric acid to soften water and prevent the precipitation of metal salts.[3][4] Münz's initial synthesis involved the reaction of ethylenediamine with monochloroacetic acid in the presence of a base.[5][6] While successful, this method produced a product contaminated with sodium chloride.[6]

Economically Viable Synthesis by Frederick C. Bersworth

Concurrently in the United States, Frederick C. Bersworth developed alternative synthesis routes that were more efficient and economically viable, paving the way for the large-scale industrial production of EDTA.[5] His methods involved the reaction of ethylenediamine, formaldehyde, and an alkali metal cyanide.[2][5] This cyanomethylation process yielded the tetrasodium salt of EDTA, which could then be converted to the acidic form.[1]

The Chemistry of Chelation: How EDTA Works

EDTA's remarkable chelating ability stems from its structure. It is a hexadentate ligand, meaning it has six donor sites—two nitrogen atoms and four carboxylate groups—that can bind to a single metal ion.[7][8] This multi-pronged "claw-like" grip, a phenomenon known as the chelate effect, results in the formation of exceptionally stable, water-soluble metal-EDTA complexes.[8][9] The general reaction can be represented as:

Mⁿ⁺ + [EDTA]⁴⁻ ⇌ [M(EDTA)]ⁿ⁻⁴

The stability of these complexes is a key factor in EDTA's widespread utility.

Quantitative Data: Stability of Metal-EDTA Complexes

The effectiveness of EDTA as a chelating agent is quantified by the stability constant (Kf) of the metal-EDTA complex, often expressed as its logarithm (log K). A higher log K value indicates a more stable complex. The stability of these complexes is pH-dependent, with most complexes being more stable in alkaline conditions.[10][11]

| Metal Ion | Log K (Stability Constant) |

| Ag⁺ | 7.3 |

| Al³⁺ | 16.3 |

| Ba²⁺ | 7.8 |

| Ca²⁺ | 10.7 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.3 |

| Co³⁺ | 41.4 |

| Cu²⁺ | 18.8 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.8 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 13.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

Table 1: Stability Constants (log K) for selected Metal-EDTA complexes at 25°C and ionic strength of 0.1 M.[12][13][14]

Foundational Applications in Research

The widespread availability of pure EDTA spurred its application in various research domains.

Analytical Chemistry: The Advent of Complexometric Titrations

The most significant early application of EDTA in research was in analytical chemistry. In the 1940s, the Swiss chemist Gerold Schwarzenbach pioneered the use of EDTA for complexometric titrations.[1][15][16][17] This technique allowed for the accurate determination of the concentration of metal ions in a solution. The principle involves titrating a sample containing a metal ion with a standard solution of EDTA. An indicator that changes color upon binding to the metal ion is used to signal the endpoint of the titration.[7]

Biochemistry and Molecular Biology: A Tool for Enzyme Inhibition and Nucleic Acid Preservation

In biochemistry, EDTA quickly became a standard reagent. Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. By chelating these essential metal ions, EDTA can effectively inhibit enzyme activity, allowing researchers to study their function.[1] Furthermore, EDTA is a crucial component in buffers used for DNA and RNA storage and extraction. It inhibits the activity of nucleases, which are enzymes that degrade nucleic acids and often require Mg²⁺ or other divalent cations as cofactors.[18]

Experimental Protocols

The following are detailed methodologies for key historical and contemporary experiments utilizing EDTA.

Synthesis of Tetrasodium EDTA (Bersworth Method)

Objective: To synthesize the tetrasodium salt of EDTA from ethylenediamine, formaldehyde, and sodium cyanide.

Materials:

-

Ethylenediamine

-

Formaldehyde (37% solution)

-

Sodium cyanide

-

Sodium hydroxide

-

Distilled water

-

Reaction vessel with a stirrer, heating mantle, and condenser

-

pH meter

Procedure:

-

In a well-ventilated fume hood, carefully dissolve sodium cyanide in distilled water in the reaction vessel.

-

Add ethylenediamine to the sodium cyanide solution while stirring.

-

Slowly add the formaldehyde solution to the mixture. The reaction is exothermic and should be controlled by cooling if necessary.

-

Add a solution of sodium hydroxide to maintain a high pH (above 10).

-

Heat the reaction mixture to approximately 90-100°C for several hours while stirring continuously.

-

Ammonia gas will be evolved during the reaction and should be safely vented.

-

After the reaction is complete, cool the solution. The tetrasodium salt of EDTA will be in the aqueous solution.

-

The solution can be used directly for some applications or the EDTA can be precipitated as the free acid by acidification with a strong acid like HCl or H₂SO₄.[2][6]

Determination of Water Hardness by Complexometric Titration

Objective: To determine the total concentration of Ca²⁺ and Mg²⁺ ions (total hardness) in a water sample using a standard EDTA solution.

Materials:

-

Standard EDTA solution (e.g., 0.01 M)

-

Water sample

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T (EBT) indicator

-

Burette, pipette, conical flask

-

Distilled water

Procedure:

-

Pipette a known volume (e.g., 50.0 mL) of the water sample into a conical flask.

-

Add 1-2 mL of the ammonia-ammonium chloride buffer solution to bring the pH to approximately 10.

-

Add a few drops of the EBT indicator solution. The solution will turn wine-red if Ca²⁺ or Mg²⁺ ions are present.[19]

-

Fill the burette with the standard EDTA solution and record the initial volume.

-

Titrate the water sample with the EDTA solution with constant swirling.

-

The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.[19][20]

-

Record the final volume of the EDTA solution used.

-

Repeat the titration at least two more times to ensure consistent results.

-

Calculate the total hardness of the water sample, usually expressed in mg/L of CaCO₃ equivalent.

Complexometric Titration of Zinc with EDTA

Objective: To determine the concentration of zinc ions in a solution by direct titration with a standard EDTA solution.

Materials:

-

Standard EDTA solution (e.g., 0.01 M)

-

Zinc-containing solution (e.g., ZnSO₄)

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T (EBT) indicator

-

Burette, pipette, conical flask

-

Distilled water

Procedure:

-

Pipette a known volume (e.g., 25.0 mL) of the zinc solution into a conical flask.

-

Add approximately 50 mL of distilled water.

-

Add 2 mL of the ammonia-ammonium chloride buffer solution.

-

Add a few drops of EBT indicator. The solution will turn wine-red.[21]

-

Titrate the solution with the standard EDTA solution until the color changes sharply from wine-red to blue.[21][22]

-

Record the volume of EDTA used.

-

Repeat the titration for accuracy.

-

Calculate the concentration of zinc in the original sample.

Visualizing the Chemistry of EDTA

Diagrams illustrating the synthesis, mechanism of action, and experimental workflows involving EDTA.

Caption: Ferdinand Münz's original synthesis of EDTA.

Caption: Chelation of a metal ion by EDTA.

Caption: Workflow for a typical complexometric titration.

Caption: Inhibition of metalloenzymes by EDTA.

Conclusion: An Enduring Legacy in Research

From its conception as a water softener to its current status as a ubiquitous research chemical, the historical development of EDTA is a testament to the power of fundamental chemical discoveries. Its unique ability to control metal ion activity has had a profound impact on analytical chemistry, biochemistry, and molecular biology. The principles of chelation, elucidated through the study of EDTA, continue to be applied in the development of new therapeutic agents and advanced analytical methods. The work of pioneers like Münz, Bersworth, and Schwarzenbach laid the foundation for countless scientific advancements, and EDTA remains an essential and versatile tool in the modern research laboratory.

References

- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 2. journals.umcs.pl [journals.umcs.pl]

- 3. Ferdinand Münz - Wikipedia [en.wikipedia.org]

- 4. Citric acid - Wikipedia [en.wikipedia.org]

- 5. educhimica.it [educhimica.it]

- 6. Synthesis of EDTA [chm.bris.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Chelation - Wikipedia [en.wikipedia.org]

- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Complexometric Titrations - Gerold Schwarzenbach, Hermenegild Arved Flaschka - Google Books [books.google.com]

- 16. Complexometric Titrations - Gerold Schwarzenbach - Google Books [books.google.kg]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

- 21. Estimation of Zinc by EDTA | DOCX [slideshare.net]

- 22. tutorsglobe.com [tutorsglobe.com]

Toxicological Profile of EDTA: An In-Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized across various industries, including medicine, food production, and cosmetics. Its ability to sequester divalent and trivalent metal ions makes it invaluable for treating heavy metal poisoning, preventing discoloration in food products, and stabilizing formulations. However, its potent chelating properties also raise toxicological concerns, particularly in biological systems where metallic cations are crucial for cellular function. This technical guide provides an in-depth analysis of the in-vitro toxicological profile of EDTA, summarizing key quantitative data, detailing experimental methodologies, and illustrating implicated cellular pathways.

Cytotoxicity of EDTA

In-vitro studies have consistently demonstrated that EDTA exhibits cytotoxic effects in a dose-dependent manner across a variety of cell lines. The primary mechanism of this cytotoxicity is often attributed to the depletion of essential divalent cations, such as calcium (Ca²⁺) and zinc (Zn²⁺), from the culture medium and the cell surface, which disrupts cellular adhesion, signaling, and overall homeostasis.

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data on EDTA's cytotoxic effects from various in-vitro studies.

Table 1: Cytotoxicity of EDTA in Non-Cancerous Cell Lines

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Chinese Hamster Fibroblasts (V79) | MTT Assay | 0.05% - 1.0% | 30 minutes | Significant, dose-dependent decrease in cell viability.[1] | [1] |

| Chinese Hamster Fibroblasts (V79) | Clonogenic Assay | 0.0025% - 0.25% | 30 minutes | Dose-dependent decrease in surviving fraction.[1] | [1] |

| Murine Fibroblasts (3T3-L1) | Trypan Blue Exclusion | Not specified | 3 hours | Cytotoxic only at the highest tested concentrations.[2][3][4][5] | [2][3][4][5] |

| Stem Cells from Apical Papilla (SCAPs) | MTT Assay | 1.25% - 17% | 30s or 60s | Significant decrease in cell viability, though not statistically significant at 1.25% and 2.5%.[6] | [6] |

| Murine Resident Macrophages | MTT Assay | 17% | Short-term (0-24h) & Medium-term (1-7 days) | Exhibited cytotoxic effects in both short and medium terms.[7] | [7] |

Table 2: Cytotoxicity of EDTA in Cancer Cell Lines

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Human Myelolymphocytic (U937) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of viability.[8] | [8] |

| Human Melanoma (C-32) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of viability; more sensitive than normal melanocytes.[8] | [8] |

| Human Epithelial Adenocarcinoma (HeLa) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of viability.[8] | [8] |

| Human Squamous (HSC-2) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of viability.[8] | [8] |

| Human T Lymphoblastic Leukemia (Molt-4) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of viability; relatively resistant.[8] | [8] |

| Human Glioblastoma (U87-MG) | MTT Assay | ≥ 300 µM | 72 hours | Significant suppression of viability; relatively resistant.[8] | [8] |

Genotoxicity of EDTA

The genotoxic potential of EDTA has been investigated in several in-vitro systems. While some studies report a lack of direct DNA damage, others suggest that EDTA can interfere with DNA synthesis and repair mechanisms, likely through the chelation of metal ions essential for the enzymatic machinery involved in these processes.

Quantitative Genotoxicity Data

Table 3: Genotoxicity of EDTA in In-Vitro Studies

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Murine Fibroblasts | Comet Assay | Not specified | 3 hours | Did not produce genotoxic effects.[2][3][4][5] | [2][3][4][5] |

| Mammalian Cells (Primary Cultures) | DNA Synthesis Inhibition | Not specified | Not specified | Inhibition of DNA synthesis.[9] | [9] |

| Plant and Animal Cells | Chromatin and Chromosome Structure Analysis | Not specified | Not specified | Morphological changes observed.[9] | [9] |

A review of the genetic toxicology of EDTA suggests that while it can induce a range of genetic effects, it is generally considered to have low genotoxic risk to humans.[9] The observed effects are likely a secondary consequence of its chelation activity, which can impair the function of enzymes involved in DNA replication and repair.[9]

Effects on Cellular Processes

Beyond direct cytotoxicity and genotoxicity, EDTA has been shown to modulate several key cellular processes in vitro, including apoptosis, cell proliferation, and migration.

Apoptosis and Necrosis

EDTA has been demonstrated to induce apoptosis in certain cell types. This effect is likely linked to the disruption of ion homeostasis, which can trigger programmed cell death pathways.

Table 4: Effects of EDTA on Apoptosis

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Stem Cells from Apical Papilla (SCAPs) | Annexin V/PI Staining | 2.5% | 60 seconds (assayed at 48h) | Significantly increased percentage of early cell apoptosis.[6] | [6] |

Cell Proliferation and Migration

EDTA's impact on cell proliferation and migration is also significant, likely stemming from its interference with cell adhesion and signaling pathways that govern these processes.

Table 5: Effects of EDTA on Cell Proliferation and Migration

| Cell Line | Assay | Concentration | Exposure Time | Result | Reference |

| Stem Cells from Apical Papilla (SCAPs) | MTT Assay | 1.25% - 17% | 30s or 60s | Attenuated cell proliferation.[6] | [6] |

| Stem Cells from Apical Papilla (SCAPs) | Scratch Assay | Not specified | Not specified | Delayed cell migration.[6] | [6] |

Experimental Protocols

This section provides detailed methodologies for the key in-vitro assays used to assess the toxicological profile of EDTA.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of EDTA. Include a vehicle control (medium without EDTA). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells.

Experimental Workflow: Annexin V/PI Assay

Caption: Workflow of the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Treatment and Harvesting: Treat cells with the desired concentrations of EDTA for the specified duration. After treatment, harvest the cells (including any floating cells in the supernatant) by trypsinization.

-

Cell Washing: Wash the harvested cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Experimental Workflow: Comet Assay

Caption: Workflow of the Comet assay for genotoxicity.

Methodology:

-

Cell Preparation and Embedding: After treatment with EDTA, embed the cells in a low-melting-point agarose suspension and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and histones, leaving behind the DNA as nucleoids.

-

DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring various comet parameters, such as tail length, tail intensity, and tail moment, using specialized image analysis software.

Implicated Signaling Pathways

While direct in-vitro studies specifically elucidating the signaling pathways involved in EDTA's toxicity are limited, its well-established role as a chelator of divalent cations, particularly Ca²⁺ and Zn²⁺, allows for informed hypotheses about its potential impact on key cellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by a series of phosphorylation and ubiquitination events, many of which are dependent on Ca²⁺ and Zn²⁺.

Potential Impact of EDTA: By chelating Ca²⁺ and Zn²⁺, EDTA could disrupt NF-κB signaling.[10] For instance, Ca²⁺ is involved in the activation of protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), both of which can lead to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[10] Zinc is also known to be involved in the recruitment of kinases that activate the NF-κB pathway.[10] Therefore, EDTA-induced depletion of these cations could potentially inhibit NF-κB activation, which might contribute to its pro-apoptotic effects in some contexts.

Caption: Potential impact of EDTA on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the MAPK pathway often involves a phosphorylation cascade that can be influenced by intracellular Ca²⁺ levels.

Potential Impact of EDTA: Calcium influx can activate various components of the MAPK pathway.[11] For instance, Ca²⁺-dependent activation of PKC and Src family kinases can lead to the phosphorylation and activation of the ERK1/2 and p38 MAPK pathways.[12] By chelating extracellular and cell-surface Ca²⁺, EDTA could diminish the activation of these pathways, thereby affecting cell proliferation and survival.

Caption: Potential impact of EDTA on the MAPK signaling pathway.

Apoptosis Signaling Cascade

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. The activation of these caspases can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway. Zinc is known to play a role in the regulation of apoptosis, with zinc deficiency often leading to the activation of caspases.

Potential Impact of EDTA: By chelating zinc, EDTA could induce apoptosis. Zinc deficiency has been shown to upregulate ER stress markers and fail to suppress Fas ligand-mediated signaling, leading to the activation of caspase-8 and caspase-3.[[“]] Furthermore, mitochondrial dysfunction, which can be exacerbated by the disruption of ion homeostasis, can lead to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.

Caption: Potential impact of EDTA on the apoptosis signaling cascade.

Conclusion

The in-vitro toxicological profile of EDTA is multifaceted, with its primary mechanism of action stemming from its potent chelation of essential divalent cations. This leads to dose-dependent cytotoxicity across a range of cell types, interference with DNA synthesis and repair, and the modulation of key cellular processes such as apoptosis, proliferation, and migration. While the precise signaling pathways affected by EDTA's toxicity require further direct investigation, its known impact on calcium and zinc homeostasis strongly implicates its involvement in the NF-κB, MAPK, and apoptosis signaling cascades. This technical guide provides a foundational understanding of EDTA's in-vitro toxicology, offering valuable insights for researchers, scientists, and drug development professionals working with this ubiquitous chelating agent. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying EDTA's effects in biological systems.

References

- 1. A comparative in vitro evaluation of cytotoxic effects of EDTA and maleic acid: root canal irrigants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scienceopen.com [scienceopen.com]

- 4. In vitro genotoxicity and cytotoxicity in murine fibroblasts exposed to EDTA, NaOCl, MTAD and citric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of ethylenediaminetetraacetic acid on stem cells from the apical papilla: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mathewsopenaccess.com [mathewsopenaccess.com]

- 9. Genetic toxicology of ethylenediaminetetraacetic acid (EDTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Divalent cation signaling in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Molecular pathways of zinc deficiency-induced hepatic apoptosis - Consensus [consensus.app]

An In-depth Technical Guide on the Environmental Fate and Degradation of Ethylenediaminetetraacetic Acid (EDTA)

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent, meaning it forms stable complexes with metal ions.[1] This property makes it invaluable across various industrial, household, and agricultural applications, from water treatment to food preservation.[2][3] However, its widespread use and high stability have led to its emergence as a persistent organic pollutant in aquatic environments.[4][5] Due to its low biodegradability in conventional wastewater treatment, significant amounts of EDTA are released into natural waters.[6] This guide provides a comprehensive overview of the environmental fate and degradation of EDTA, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex processes involved.

The persistence of EDTA in the environment is a significant concern because of its ability to mobilize heavy metals from sediments and soils, potentially increasing their bioavailability and toxicity.[4][5] Understanding the various degradation pathways—photodegradation, biodegradation, and other chemical processes—is crucial for assessing its long-term ecological impact and developing effective remediation strategies.

Environmental Fate and Mobility

Once released into the environment, the behavior of EDTA is governed by its chemical speciation, which is largely influenced by the metal ions present. In many natural waters, the ferric iron complex of EDTA (Fe(III)EDTA) is the predominant species.[7] The strong complexation of EDTA with metals also affects its mobility in soil and aquatic systems. While EDTA itself is hydrophilic, its metal complexes can have varying solubilities and adsorption characteristics.[3][8]

The mobility of metal-EDTA complexes in groundwater is a complex process influenced by the surrounding geochemical conditions.[8] For instance, the presence of other metals can lead to exchange reactions, altering the speciation and transport of EDTA.[8] Adsorption to soil particles and sediments can play a role in the removal of EDTA from the water column, although this process is also dependent on the specific metal complex formed.[7]

Degradation of EDTA

The degradation of EDTA in the environment is a slow process that can occur through several pathways: photodegradation, biodegradation, and other abiotic (chemical) degradation mechanisms. The relative importance of each pathway depends on environmental conditions such as sunlight intensity, microbial populations, temperature, and the presence of other chemicals.

Photodegradation

Photodegradation, or the breakdown of molecules by light, is considered a major pathway for the abiotic decomposition of EDTA in the environment, particularly for its iron complexes.[5][9] The photochemical degradation of Fe(III)EDTA is well-documented.[5] This process involves the photoreduction of Fe(III) to Fe(II), leading to the oxidative decomposition of the EDTA molecule. However, the extent to which these laboratory findings apply to natural waters is not entirely clear, as factors like water turbidity can limit light penetration.[3][5] Advanced oxidation processes, such as those using UV light in combination with Fenton's reagent (Fe(II) + H₂O₂), have been shown to be effective in degrading high concentrations of EDTA in pilot-scale studies.[10]

Biodegradation

While EDTA is generally considered to be poorly biodegradable, certain microorganisms have demonstrated the ability to break it down under specific conditions.[2][11] The biodegradation of EDTA is often slow and requires specialized bacterial strains.[2][12]

Aerobic Biodegradation: Several aerobic, gram-negative bacteria are capable of degrading EDTA.[3] A well-studied example is the bacterium Chelativorans sp. BNC1, which can utilize EDTA as a source of carbon and nitrogen.[4] The initial step in the aerobic biodegradation of EDTA is catalyzed by an enzyme called EDTA monooxygenase.[9] The rate of biodegradation is highly dependent on the metal chelated to the EDTA. For example, Ca-EDTA and Mg-EDTA are more readily biodegradable than the more stable complexes of copper, cobalt, nickel, and cadmium.[13][14] One study showed that a mixed microbial culture biodegraded metal-EDTA complexes in the order of Fe > Cu > Co > Ni > Cd.[13]

Anaerobic Biodegradation: Information on the anaerobic biodegradation of EDTA is more limited. Some studies suggest that it is even slower than aerobic degradation.[15]

The presence of a co-substrate can enhance the biodegradation of EDTA.[15] In activated sludge processes, EDTA removal efficiencies of 80-95% have been achieved under specific operating conditions, such as a long hydraulic retention time.[15]

Chemical and Thermal Degradation

Under elevated temperatures and pressures, EDTA and its metal chelates can undergo thermal degradation. The rate of degradation is influenced by the specific metal ion complexed. One study found the relative order of thermal degradation rates to be Mg(II) > Ca(II) > Zn(II) > Fe(II) > Ni(II).[16][17] At lower temperatures (around 250°C), the main degradation products include iminodiacetic acid (IDA) and hydroxyethyliminodiacetic acid.[16][17] At higher temperatures, the degradation proceeds further to produce dimethylamine and carbon dioxide.[16][17]

Another abiotic degradation pathway involves the use of zero-valent iron (ZVI). In the presence of air and water, ZVI can generate reactive oxygen species that degrade the Fe(II)-EDTA complex.[18] This process has been shown to be effective for the removal of EDTA from water.[18]

Quantitative Degradation Data

The following tables summarize quantitative data on the degradation of EDTA under various conditions as reported in the scientific literature.

Table 1: Biodegradation of EDTA and its Metal Complexes

| Chelating Agent | Condition | Degradation Rate/Efficiency | Duration | Reference |

| EDTA | Activated Sludge | 80% removal | 16 h HRT | [15] |

| EDTA | Activated Sludge | 92.5% - 95.1% removal | 20 h HRT | [15] |

| Pure EDTA | Biotic and Abiotic | 6.3% | 28 days | [9] |

| EDTA-metal complexes | Biotic and Abiotic | 2.2-fold higher than pure EDTA | 28 days | [9] |

| FeEDTA | Mixed Microbial Culture | 60% (3.01 ± 0.19 mM) | 28 days | [13] |

| NaEDTA | Mixed Microbial Culture | 31% (1.57 ± 0.26 mM) | 28 days | [13] |

| FeEDTA | Immobilized Cells | 20% ± 0.02% | 10 hours | [13] |

Table 2: Abiotic Degradation of EDTA

| Degradation Method | Initial EDTA Conc. | Rate Constant (k_obs) | Conditions | Reference |

| Zero-Valent Iron (ZVI)/Air | 1.0 mM | 1.02 ± 0.26 h⁻¹ | 2.5 g ZVI, air | [18] |

| Zero-Valent Iron (ZVI)/N₂ | 1.0 mM | 0.04 h⁻¹ | 2.5 g ZVI, N₂ purge | [18] |

| Zero-Valent Iron (ZVI)/Air | 10.0 mM | 0.044 ± 0.01 h⁻¹ | 2.5 g ZVI, air | [18] |

| Thermal Degradation (Uncomplexed EDTA) | Not specified | 0.37 h⁻¹ (t½ = 1.9 h) | 190°C, pH 10.4 | [16] |

Experimental Protocols

This section outlines common methodologies used in the study of EDTA degradation.

Analysis of EDTA and its Degradation Products

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the determination of EDTA in environmental samples.[7] A common method involves complexing EDTA with Fe(III) and then detecting the Fe(III)EDTA complex using reversed-phase ion-pair liquid chromatography at a wavelength of 258 nm.[7] This method allows for the distinction between Fe(III)EDTA and other EDTA species.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is often used to identify and quantify the organic intermediates and final products of EDTA degradation. This technique typically requires derivatization of the polar degradation products to make them volatile enough for gas chromatography.

Biodegradation Studies

Batch Reactor Experiments: Aerobic and anaerobic biodegradability of EDTA can be assessed using batch reactors.[15] In a typical setup, a defined medium containing EDTA as the sole carbon or nitrogen source is inoculated with a microbial culture (e.g., activated sludge or an enriched bacterial consortium). The degradation of EDTA is monitored over time by measuring its concentration in the liquid phase.

Respirometry: A Warburg respirometer can be used to measure the oxygen uptake of a microbial culture in the presence of EDTA, which provides an indication of its aerobic biodegradability.[15]

Isotope Labeling Studies: The use of ¹⁴C-labeled EDTA allows for tracing the fate of the carbon atoms in the EDTA molecule.[12] The evolution of ¹⁴CO₂ provides direct evidence of mineralization (complete degradation to carbon dioxide).[12]

Photodegradation Studies

Photoreactors: Laboratory-scale photodegradation experiments are typically conducted in photoreactors equipped with a light source (e.g., a UV lamp or a solar simulator). The solution containing EDTA is irradiated, and samples are withdrawn at regular intervals to measure the decrease in EDTA concentration. Pilot-scale studies may utilize column or shallow-tank photoreactors.[10]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the environmental fate and degradation of EDTA.

Caption: Simplified aerobic biodegradation pathway of EDTA.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Environmental Impact of EDTA: Biodegradability and Ecological Considerations Article - ArticleTed - News and Articles [articleted.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Biochemical Bases for EDTA Biodegradation | National Agricultural Library [nal.usda.gov]

- 5. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods of analysis of real samples for edta and review of their utilization in modern separations [elibrary.ru]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Simulation of the mobility of metal-EDTA complexes in groundwater: The influence of contaminant metals [pubs.usgs.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microbial Degradation of Ethylenediaminetetraacetate in Soils and Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biodegradation of Metal-EDTA Complexes by an Enriched Microbial Population - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Degradation of metal-EDTA complexes by resting cells of the bacterial strain DSM 9103 (Journal Article) | ETDEWEB [osti.gov]

- 15. [Biodegradation behavior of ethylenediaminetetraethylene acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. EDTA degradation induced by oxygen activation in a zerovalent iron/air/water system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Ethylenediaminetetraacetic Acid (EDTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of ethylenediaminetetraacetic acid (EDTA), a pivotal chelating agent in science and industry. The document details the historical context of its discovery and elucidates the primary synthetic routes, offering experimental protocols and quantitative data for researchers and professionals in drug development and chemical synthesis.

Discovery and Historical Context

Ethylenediaminetetraacetic acid was first synthesized in 1935 by the Austrian chemist Ferdinand Münz, who was working for the German chemical company I.G. Farben.[1][2] Münz was seeking a substitute for citric acid as a water-softening agent, particularly for use in the textile industry to improve the dyeing process by sequestering metal ions like calcium.[1] He theorized that a polyaminopolycarboxylic acid would be a more effective chelating agent than citric acid, leading to the development of EDTA.[1] This initial synthesis, now known as the Münz method, utilized the reaction of ethylenediamine with monochloroacetic acid in the presence of a base.[2]

While effective, the Münz method had its drawbacks, including the contamination of the final product with sodium chloride.[1][2] In the 1940s, Frederick C. Bersworth in the United States developed a more efficient and commercially viable synthesis route involving the reaction of ethylenediamine, formaldehyde, and an alkali metal cyanide.[1] This cyanide-based method, often referred to as the Bersworth process, remains the foundation of modern industrial EDTA production.[1][2] A significant refinement to this process is the two-step Singer synthesis, developed in 1962 by John Singer and Mark Weisberg, which allows for the production of a much purer form of EDTA.[1]

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the different EDTA synthesis methods.

| Parameter | Münz Method | Bersworth Method (One-Step) | Singer Method (Two-Step) |

| Primary Reactants | Ethylenediamine, Chloroacetic Acid, Sodium Hydroxide | Ethylenediamine, Formaldehyde, Sodium Cyanide/Hydrogen Cyanide | Ethylenediamine, Formaldehyde, Hydrogen Cyanide, Sodium Hydroxide |

| Typical Yield | Not reported | Not explicitly quantified, but lower than Singer | > 96%[1] |

| Product Purity | Lower, contaminated with NaCl[1][2] | Lower, contaminated with nitrilotriacetic acid (NTA)[1][2] | High |

| Key Intermediate | N/A | N/A (Direct synthesis) | (Ethylenedinitrilo)tetraacetonitrile (EDTN)[1] |

| Primary Byproducts | Sodium Chloride[1][2] | Ammonia, Nitrilotriacetic acid (NTA)[1] | Ammonia[1] |

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthesis routes of EDTA.

Münz Method (Historical)

This method is of historical significance but is no longer used commercially due to lower purity.

Reaction Principle: The carboxymethylation of ethylenediamine using chloroacetic acid.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, heating mantle, and condenser, dissolve ethylenediamine in water.

-

Addition of Base: Slowly add a concentrated solution of sodium hydroxide (NaOH) to the reaction mixture while stirring. The reaction is exothermic, and the temperature should be controlled.

-

Carboxymethylation: Gradually add a solution of chloroacetic acid to the alkaline ethylenediamine mixture. The reaction is typically carried out at an elevated temperature ("hot ethylenediamine").[1]

-

Reaction Completion: Maintain the reaction mixture at the elevated temperature with continuous stirring until the reaction is complete.

-

Isolation: Upon cooling, the tetrasodium salt of EDTA (Na₄EDTA) can be precipitated. However, it will be significantly contaminated with sodium chloride (NaCl).[1][2]

-

Acidification: To obtain the free acid form, the resulting solution of Na₄EDTA is acidified with a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), causing the insoluble EDTA to precipitate.

Bersworth Method (Industrial One-Step Synthesis)

This is the most common commercial method for producing EDTA.

Reaction Principle: Alkaline cyanomethylation of ethylenediamine.

Experimental Protocol:

-

Reaction Mixture: Charge a reactor with an aqueous solution of ethylenediamine.

-

Cyanomethylation: Simultaneously and continuously feed aqueous formaldehyde and an aqueous solution of sodium cyanide (NaCN) or hydrogen cyanide (HCN) into the ethylenediamine solution.

-

Temperature and pH Control: Maintain the reaction mixture at a controlled temperature and alkaline pH. The reaction is highly exothermic.

-

Ammonia Removal: Ammonia gas is generated as a byproduct and is continuously removed from the reactor.[1] A portion of the ammonia may react further to form nitrilotriacetic acid (NTA) as an impurity.[1][2]

-

Formation of Tetrasodium EDTA: The reaction directly yields the tetrasodium salt of EDTA (Na₄EDTA) in solution.

-

Acidification and Purification: To obtain the free acid and remove the NTA impurity, the solution is acidified with sulfuric or hydrochloric acid. The less soluble EDTA precipitates out, while the more soluble NTA remains in the solution.[1][2]

-

Isolation and Drying: The precipitated EDTA is then isolated by filtration, washed, and dried.

Singer Method (Two-Step Synthesis)

This method provides a higher purity EDTA by separating the cyanomethylation and hydrolysis steps.

Reaction Principle: Formation of an intermediate, (ethylenedinitrilo)tetraacetonitrile (EDTN), followed by its hydrolysis.

Experimental Protocol:

Step 1: Synthesis of (Ethylenedinitrilo)tetraacetonitrile (EDTN)

-

Reaction Setup: In a suitable reactor, combine ethylenediamine, formaldehyde, and hydrogen cyanide.

-

Cyanomethylation: The reaction is carried out under controlled temperature and pH to form the intermediate EDTN.[1]

-

Isolation of EDTN: The EDTN intermediate is insoluble and precipitates from the reaction mixture. It is then isolated by filtration and washed to remove impurities.[1]

Step 2: Hydrolysis of EDTN to Tetrasodium EDTA

-

Hydrolysis: The purified EDTN is then hydrolyzed in a separate reaction vessel using a hot aqueous solution of sodium hydroxide (NaOH).[1]

-

Ammonia Removal: This hydrolysis step liberates ammonia, which is removed from the reaction mixture.[1]

-

Formation of Tetrasodium EDTA: The hydrolysis product is a solution of high-purity tetrasodium EDTA (Na₄EDTA).

-

Conversion to Acid Form (Optional): If the free acid form is desired, the Na₄EDTA solution can be acidified with sulfuric or hydrochloric acid to precipitate the pure EDTA, which is then filtered, washed, and dried.

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthesis methods for EDTA.

Caption: The Münz synthesis pathway for EDTA.

Caption: The Bersworth one-step synthesis pathway for EDTA.

Caption: The Singer two-step synthesis pathway for EDTA.

References

The Role of EDTA in Disrupting Bacterial Biofilms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. This resistance is largely attributed to the protective extracellular polymeric substance (EPS) matrix that encases the bacterial community. Ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent, has emerged as a potent anti-biofilm agent. This technical guide provides an in-depth exploration of the mechanisms by which EDTA disrupts bacterial biofilms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The primary mechanism of EDTA's anti-biofilm activity lies in its ability to chelate divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are crucial for the structural integrity of the EPS matrix and the outer membrane of Gram-negative bacteria. By sequestering these ions, EDTA destabilizes the biofilm structure, leading to increased permeability and susceptibility to antimicrobial agents. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of EDTA's potential as a standalone or synergistic agent in combating biofilm-associated infections and contamination.

Core Mechanism of Action: Divalent Cation Chelation

The primary mechanism through which EDTA exerts its anti-biofilm effects is the chelation of divalent cations, which are essential for the stability of both the bacterial cell envelope and the EPS matrix.[1][2]

-

Destabilization of the EPS Matrix: The EPS matrix, a complex network of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), is cross-linked by divalent cations like Ca²⁺ and Mg²⁺.[3] These ions form bridges between negatively charged polymers, providing structural rigidity to the biofilm.[1] EDTA, by sequestering these cations, disrupts these ionic bridges, leading to the dissolution and dispersal of the biofilm matrix.[3][4]

-

Outer Membrane Permeabilization in Gram-Negative Bacteria: In Gram-negative bacteria, the outer membrane is stabilized by divalent cations that link lipopolysaccharide (LPS) molecules.[2] EDTA's chelation of these cations leads to the release of a significant amount of LPS, increasing the permeability of the outer membrane.[2] This increased permeability enhances the susceptibility of the bacteria to antibiotics and other antimicrobial agents that would otherwise be excluded.[5][6]

-

Inhibition of Initial Adherence: Some studies suggest that EDTA can inhibit the initial stages of biofilm formation by interfering with cell-to-surface and cell-to-cell interactions, which are often mediated by cation-dependent adhesins.[7]

dot

Caption: Mechanism of EDTA-mediated biofilm disruption.

Quantitative Efficacy of EDTA in Biofilm Disruption

Numerous studies have quantified the effectiveness of EDTA in reducing and eradicating biofilms of various bacterial species. The following tables summarize key findings.

Table 1: Efficacy of EDTA against Staphylococcus aureus Biofilms

| EDTA Concentration | Treatment Duration | Biofilm Reduction (%) | Material | Reference |

| 10 mM | 10 minutes | >99% (based on absorbance at 595 nm and CFUs) | Matrigel-coated glass, Ti-6Al-4V, HXLPE | [8] |

| 4% (tetrasodium EDTA) | 1, 5, 15 minutes | 54.1% - 99.6% | CDC bioreactor model | [9] |

| 4% (tetrasodium EDTA) | 24 hours | 100% kill | In vitro model | [10] |

| 0.1 mM | Early stage | Strong inhibition (disappeared after 72h) | Polyvinyl chloride (PVC) | [7] |

Table 2: Efficacy of EDTA against Pseudomonas aeruginosa Biofilms

| EDTA Concentration | Treatment Duration | Biofilm Reduction (%) | Additional Notes | Reference |

| 4% (tetrasodium EDTA) | 1, 5, 15 minutes | Significant reduction in cell density (p < 0.0001) | CDC bioreactor model | [9] |

| 50 mM | Not specified | Biofilm dissolution | - | [3] |

| Synergistic with Gentamicin & Tobramycin | Not specified | 1000-fold greater killing than antibiotics alone | Disc diffusion and agar well diffusion | [5][6] |

Table 3: Efficacy of EDTA against Other Microbial Biofilms

| Microorganism | EDTA Concentration | Biofilm Reduction (%) | Additional Notes | Reference |

| Enterococcus faecalis | 4% (tetrasodium EDTA) | 100% kill after 24 hours | In vitro model | [10] |

| Candida albicans | 250 mM | Max. 31% reduction on preformed biofilms | Inhibited filamentation and biofilm formation in a concentration-dependent manner. | [11][12] |

| Cryptococcus neoformans | 0.025 mM | Significant reduction in shed GXM | Inhibited biofilm growth, reversible with Mg²⁺ or Ca²⁺. | [13] |

| Nontypeable Haemophilus influenzae | With Ampicillin | 86% reduction in biofilm biomass | EDTA alone reduced biomass by 31%. | [14] |

| Nontypeable Haemophilus influenzae | With Ciprofloxacin | 90% reduction in biofilm biomass | Ciprofloxacin alone reduced biomass by 26%. | [14] |

Experimental Protocols

Biofilm Formation and Disruption Assay (Crystal Violet Method)

This protocol is a widely used method for quantifying biofilm formation and the efficacy of anti-biofilm agents.[15][16][17]

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture in appropriate growth medium

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Inoculation: Add 100-200 µL of a diluted overnight bacterial culture to each well of a 96-well plate. Include wells with sterile medium as negative controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells twice with PBS to remove non-adherent cells.

-

Treatment (for disruption assay): Add the desired concentrations of EDTA solution to the wells and incubate for the specified duration.

-

Staining: Discard the treatment solution and stain the biofilms by adding 125 µL of 0.1% crystal violet to each well. Incubate for 10-15 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.

-

Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

dot

Caption: Workflow for Crystal Violet biofilm assay.

Visualization of Biofilm Disruption using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm structure and the viability of cells within the biofilm after treatment with EDTA.[8][18][19][20][21]

Materials:

-

Biofilms grown on suitable surfaces (e.g., glass coverslips, flow cells)

-

Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

-

Confocal laser scanning microscope

Procedure:

-

Biofilm Cultivation: Grow biofilms on a CLSM-compatible surface.

-

Treatment: Expose the biofilms to the desired concentration of EDTA for a specific duration.

-

Staining: Stain the biofilms with a combination of fluorescent dyes that differentiate between live and dead cells. For example, a mixture of SYTO 9 (stains all cells green) and propidium iodide (penetrates only cells with damaged membranes, staining them red).

-

Imaging: Mount the sample on the CLSM stage. Acquire a series of z-stack images through the thickness of the biofilm using appropriate laser excitation and emission filters.

-

Image Analysis: Reconstruct the z-stack images to create a 3D representation of the biofilm. Analyze the images to quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.

Extraction of Extracellular Polymeric Substances (EPS)

This protocol describes a common method for extracting EPS from biofilms to analyze its composition.[22][23][24][25][26]

Materials:

-

Biofilm sample

-

EDTA solution (e.g., 20 mM, pH 7)

-

Centrifuge

-

Dialysis membrane (e.g., 3500 Da cutoff)

-

Deionized water

Procedure:

-

Harvesting: Scrape the biofilm from the surface and suspend it in a suitable buffer.

-

Centrifugation: Centrifuge the suspension to pellet the cells.

-

Resuspension and Incubation: Resuspend the pellet in an EDTA solution and incubate with agitation (e.g., 1 hour at 4°C).

-

Centrifugation and Collection: Centrifuge the suspension again and collect the supernatant, which contains the extracted EPS.

-

Dialysis: Dialyze the supernatant against deionized water for 12-24 hours at 4°C to remove the EDTA and other small molecules.

-

Analysis: The extracted EPS can then be quantified for its components, such as proteins (e.g., Bradford or Lowry assay) and polysaccharides (e.g., phenol-sulfuric acid method).[27]

dot

Caption: Workflow for EPS extraction using EDTA.

Synergistic Effects with Antimicrobials

A significant application of EDTA in biofilm control is its use in combination with conventional antibiotics. By disrupting the EPS matrix and increasing outer membrane permeability, EDTA can enhance the efficacy of antibiotics against otherwise resistant biofilms.[2][5][6][28]

-

Increased Antibiotic Penetration: The disruption of the EPS matrix allows for better penetration of antibiotics into the deeper layers of the biofilm.

-

Overcoming Intrinsic Resistance: For Gram-negative bacteria, the permeabilization of the outer membrane by EDTA facilitates the entry of antibiotics that are normally excluded.

-

Reduced Minimum Inhibitory Concentrations (MICs): The combination of EDTA with antibiotics often results in a significant reduction in the MIC of the antibiotic required to inhibit bacterial growth.[29]

dot

Caption: Synergistic action of EDTA and antibiotics.

Conclusion and Future Directions

EDTA is a versatile and effective agent for the disruption of bacterial biofilms. Its mechanism of action, centered on the chelation of divalent cations, addresses a key component of biofilm resilience—the integrity of the EPS matrix. The quantitative data presented in this guide demonstrates its broad-spectrum activity against a range of clinically and industrially relevant microorganisms. The detailed experimental protocols provide a foundation for researchers to further investigate and harness the anti-biofilm properties of EDTA.